Methyl 3-mercaptopropionate

Catalog No.
S560770
CAS No.
2935-90-2
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-mercaptopropionate

CAS Number

2935-90-2

Product Name

Methyl 3-mercaptopropionate

IUPAC Name

methyl 3-sulfanylpropanoate

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3

InChI Key

LDTLDBDUBGAEDT-UHFFFAOYSA-N

SMILES

COC(=O)CCS

Synonyms

3-Mercaptopropanoic Acid Methyl Ester; 3-Mercaptopropionic Acid Methyl Ester; 3-Mercaptopropanoic Acid Methyl Ester; 3-Mercaptopropionic Acid Methyl Ester; 3-Mercatopropropanoic Acid Methyl Ester; 3-Thiopropanoic Acid Methyl Ester; MPM; MPM (thiol);

Canonical SMILES

COC(=O)CCS

Application in Click Chemistry

Application in Self-Assembled Monolayers (SAMs)

Application in Colorimetric Detection of Mercury (II)

Application in Organic Synthesis and Solvent Manufacturing

Application in the Manufacturing of Additives, Pesticides, Adhesives, Coatings, and Plastics

Application in the Synthesis of Biocides for Cleaning Agents, Paints, and Cosmetic Products

Application in Polymers and Rubber Applications

Application in Self-Assembly & Contact Printing

Methyl 3-mercaptopropionate is an organic compound with the molecular formula C₄H₈O₂S. It is characterized by a mercapto group (-SH) attached to a propionic acid derivative, making it a member of the thiol family. This compound appears as a colorless liquid with a repulsive odor and is known for its reactivity due to the presence of the thiol functional group. Methyl 3-mercaptopropionate has a boiling point range of 166 to 169 °C and is relatively stable under normal storage conditions, although it can form explosive mixtures with air when vapors are present .

MMP itself is not directly involved in biological processes. However, it serves as a precursor for the synthesis of biocides. These biocides derived from MMP likely act by disrupting the cell membrane of target organisms, leading to cell death []. The specific mechanism of action of these biocides may vary depending on their structure.

  • Toxicity: Limited data available on the specific toxicity of MMP. However, the presence of the thiol group suggests potential for skin and eye irritation.
  • Flammability: Flammable liquid with a low flash point [].
  • Reactivity: Can react with strong oxidizing agents.
  • Hazards: Due to its flammability and potential for irritation, appropriate personal protective equipment (PPE) should be worn when handling MMP.
Typical of thiols, including:

  • Esterification: It can react with alcohols to form esters.
  • Thiol-Ene Reactions: The compound can undergo thiol-ene reactions, which are useful in polymer chemistry for modifying materials.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions.

The compound's reactivity is influenced by its ability to form sulfur hydrogen bonds, which can affect its conformation and stability .

Methyl 3-mercaptopropionate exhibits several biological activities, including:

  • Toxicity: It has been shown to have acute toxicity, with an LD₅₀ of approximately 194 mg/kg in rats when administered orally .
  • Environmental Impact: The compound's toxicity extends to aquatic life, with an LC₅₀ value of 0.55 mg/l for Daphnia magna, indicating potential environmental hazards .
  • Sensitization: Studies indicate that it does not cause sensitization in laboratory animals, suggesting a lower risk for allergic reactions .

Methyl 3-mercaptopropionate can be synthesized through several methods:

  • Esterification Reaction:
    • Reacting 3-mercaptopropionic acid with methanol in the presence of an acidic catalyst.
    • This method typically involves pre-reaction conditions followed by rectification to separate unreacted materials and obtain pure methyl 3-mercaptopropionate .
  • Thiol-Ene Click Chemistry:
    • Utilizing thiol-ene reactions for modifications involving this compound as a reagent, which is particularly useful in polymer chemistry and material science .

Methyl 3-mercaptopropionate has several applications across different fields:

  • Chemical Reagent: It serves as a versatile reagent in organic synthesis and polymer chemistry, particularly in thiol-ene click reactions.
  • Flavoring Agent: Due to its strong odor properties, it may be used in flavoring and fragrance formulations.
  • Research Tool: It is employed in studies related to sulfur bonding and conformational analysis due to its unique molecular structure .

Methyl 3-mercaptopropionate shares similarities with other mercapto compounds but possesses unique characteristics that differentiate it:

Compound NameMolecular FormulaKey Characteristics
Ethyl mercaptanC₂H₆SStrong odor; used primarily as an odorant for natural gas.
Propyl mercaptanC₃H₈SSimilar structure; often used in chemical synthesis.
Butyl mercaptanC₄H₁₀SLonger carbon chain; used in similar applications as methyl 3-mercaptopropionate.
Thioglycolic acidC₂H₄O₂SA thiol compound used in hair treatments; different functional groups.

Methyl 3-mercaptopropionate stands out due to its specific reactivity profiles and applications in both organic synthesis and material science, making it a valuable compound in various research areas.

Physical Description

Liquid

XLogP3

0.3

Boiling Point

166.0 °C

UNII

V920F0BCRZ

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 85 of 90 companies with hazard statement code(s):;
H226 (52.94%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (49.41%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (45.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (11.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (90.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (38.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (43.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

2935-90-2

Wikipedia

Methyl 3-mercaptopropionate

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastics product manufacturing
Propanoic acid, 3-mercapto-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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